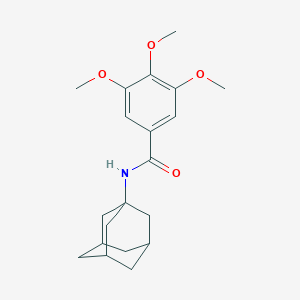
N-(1-adamantyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-3,4,5-trimethoxybenzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first synthesized in Japan in 2012 and has since gained popularity as a research chemical in the scientific community. ADB-CHMINACA is a potent agonist of the cannabinoid receptors and has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(1-adamantyl)-3,4,5-trimethoxybenzamide exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This results in the activation of various signaling pathways that regulate pain, inflammation, and other physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the CB1 receptor, making it a potent agonist of this receptor.
Biochemical and Physiological Effects
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce pain and inflammation in animal models of inflammatory diseases such as arthritis and colitis. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been shown to protect against neurodegeneration in animal models of Alzheimer's disease and traumatic brain injury. Additionally, N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for investigating the role of these receptors in various physiological processes. N-(1-adamantyl)-3,4,5-trimethoxybenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-(1-adamantyl)-3,4,5-trimethoxybenzamide is a synthetic cannabinoid and may have different pharmacological effects compared to endogenous cannabinoids. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(1-adamantyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in various neurological and inflammatory diseases. Additionally, the use of N-(1-adamantyl)-3,4,5-trimethoxybenzamide in cancer therapy warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1-adamantyl)-3,4,5-trimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1-adamantyl)-3,4,5-trimethoxybenzamide.
Applications De Recherche Scientifique
N-(1-adamantyl)-3,4,5-trimethoxybenzamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders such as multiple sclerosis and Parkinson's disease. N-(1-adamantyl)-3,4,5-trimethoxybenzamide has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C20H27NO4 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H27NO4/c1-23-16-7-15(8-17(24-2)18(16)25-3)19(22)21-20-9-12-4-13(10-20)6-14(5-12)11-20/h7-8,12-14H,4-6,9-11H2,1-3H3,(H,21,22) |
Clé InChI |
WKWOIXOXUWQHEB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methylquinoline](/img/structure/B253360.png)
![7-(2-ethoxyphenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253364.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(3,4-Dimethoxybenzyl)-3-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253376.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)






![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)